Calcium Methanesulfonate

概要

説明

Calcium Methanesulfonate is an organic salt formed from the reaction of methanesulfonic acid and calcium carbonate. It is known for its high solubility in water and its stability under various conditions. This compound is used in various industrial and scientific applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Calcium Methanesulfonate can be synthesized by reacting methanesulfonic acid with calcium carbonate. The reaction typically occurs at room temperature and involves the following steps:

- Dissolve methanesulfonic acid in water.

- Gradually add calcium carbonate to the solution while stirring.

- Continue stirring until the reaction is complete, and this compound is formed.

- Filter the solution to remove any unreacted calcium carbonate.

- Evaporate the water to obtain solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may also involve additional purification steps to remove impurities and ensure the quality of the final product.

化学反応の分析

Decomposition and Regeneration Reactions

Calcium methanesulfonate participates in acid-regeneration processes:

Reaction with Sulfuric Acid:

Substitution Reactions

The methanesulfonate anion (CH₃SO₃⁻) undergoes nucleophilic substitution:

General Reaction:

Examples:

-

Hydroxide Substitution: Forms methanesulfonate esters in alcoholic media .

-

Amine Substitution: Produces sulfonamide derivatives under mild conditions.

Complexation Reactions

This compound forms coordination complexes with transition metals:

Reaction with Iron Salts:

This method synthesizes iron methanesulfonate complexes, demonstrating CH₃SO₃⁻'s role as a weakly coordinating anion .

Dissolution Kinetics in Aqueous Systems

The dissolution of calcium carbonate in MSA (to form Ca(CH₃SO₃)₂) is mass-transfer-limited at elevated temperatures (73–250°F). Key parameters include:

| Parameter | Value (5 wt% MSA) | Value (20 wt% MSA) |

|---|---|---|

| Diffusion Coefficient (150°F) | ||

| Activation Energy | 30 kJ/mol | N/A |

Higher MSA concentrations accelerate dissolution due to increased proton availability .

Oxidative Degradation

Heterogeneous OH radical oxidation of Ca(CH₃SO₃)₂ aerosols generates formaldehyde (HCHO) and sulfite radicals (SO₃- ⁻), initiating chain reactions that alter aerosol composition .

Industrial and Environmental Implications

-

Metal Recovery: Ca(CH₃SO₃)₂ enhances metal ion solubility, aiding electroplating and hydrometallurgy .

-

Waste Treatment: Byproduct HCl from MSA regeneration requires careful handling due to corrosivity .

-

Biodegradability: Methanesulfonate salts are environmentally benign, aligning with green chemistry principles .

科学的研究の応用

Scientific Research Applications

1. Biochemical Studies

Calcium Methanesulfonate is utilized in biochemical research to explore enzyme activities and protein interactions. Its unique properties make it valuable for studying cellular processes, particularly those involving calcium signaling pathways. Research indicates that CMS can influence calcium dynamics within cells, which is critical for various physiological functions .

2. Mutagenesis in Plant Breeding

CMS has been investigated for its mutagenic properties, particularly in plant species like barley. This characteristic can be harnessed in plant breeding programs to generate genetic variations, potentially aiding in the development of new plant cultivars with desirable traits.

3. Electrochemical Applications

Due to its high solubility and electrochemical stability, CMS is employed in electrochemical applications, including metal recovery processes. It can form complexes with metal ions, enhancing the solubility and recovery of metals in industrial settings . The compound's ability to act as a catalyst in various chemical reactions further expands its applicability in organic synthesis .

Industrial Applications

1. Metal Recovery and Electroplating

CMS is extensively used in the electroplating industry as an additive that enhances the quality of metal coatings. Its properties facilitate the deposition of metals such as tin and lead, making it suitable for applications in electronics and packaging . The compound's stability under different conditions ensures consistent performance during electroplating processes.

2. Chemical Synthesis

In organic chemistry, CMS serves as a reagent and catalyst for various chemical reactions. It participates in nucleophilic substitution reactions where the methanesulfonate group can be replaced by other nucleophiles, leading to the formation of valuable derivatives . This versatility makes it a key component in synthetic pathways.

Case Studies

作用機序

The mechanism of action of calcium methanesulfonate involves its ability to form stable complexes with metal ions and participate in substitution reactions. The methanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In complexation reactions, the calcium ion coordinates with metal ions, enhancing their solubility and reactivity.

類似化合物との比較

- Sodium Methanesulfonate

- Potassium Methanesulfonate

- Magnesium Methanesulfonate

Comparison:

- Solubility: Calcium Methanesulfonate has higher solubility in water compared to its sodium and potassium counterparts.

- Stability: It is more stable under various conditions compared to magnesium methanesulfonate.

- Applications: While all methanesulfonates are used in similar applications, this compound is preferred in electroplating and metal recovery due to its superior solubility and stability.

This compound stands out due to its unique combination of high solubility, stability, and versatility in various applications, making it a valuable compound in scientific research and industrial processes.

生物活性

Calcium methanesulfonate (CMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant genetics, cellular signaling, and possible therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of CMS's biological activity.

Chemical Structure and Properties

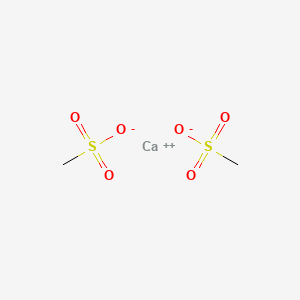

This compound is composed of a calcium ion (Ca²⁺) coordinated to two methanesulfonate anions (CH₃SO₃⁻). The molecular formula is . Its relatively simple structure allows for interactions through ionic bonding, which is crucial for its biological effects.

1. Mutagenic Properties

Research has indicated that CMS can act as a mutagen in certain plant species, such as barley. This property can be leveraged in plant breeding programs to induce genetic variations, potentially leading to improved crop traits.

2. Impact on Calcium Signaling

CMS is also studied for its effects on calcium signaling within cells. Calcium ions are pivotal in various cellular processes, including muscle contraction, neurotransmitter release, and cell division. Understanding how CMS modulates calcium signaling could provide insights into its broader biological implications.

3. Anti-Inflammatory Potential

Preliminary studies suggest that CMS may possess anti-inflammatory properties. While more research is necessary to confirm these effects and establish safety profiles, this potential application could open avenues in therapeutic contexts.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Barley Mutagenesis | Investigated CMS as a mutagen | CMS induced mutations, beneficial for plant breeding |

| Cellular Impact Study | Effects on calcium signaling | Altered calcium signaling pathways were observed |

| Anti-Inflammatory Research | Potential therapeutic uses | Indications of anti-inflammatory effects; further research needed |

Applications in Environmental Science

CMS has also been studied for its role in environmental processes. For instance, it has been shown to influence cloud condensation nucleation properties, which are critical in atmospheric chemistry . The hygroscopicity of methanesulfonates like CMS can affect climate models and weather patterns.

Synthesis and Industrial Relevance

This compound can be synthesized through the reaction of calcium carbonate with methanesulfonic acid:

This method highlights its potential for large-scale production, making it relevant not only for laboratory research but also for industrial applications where its biological properties could be utilized.

特性

IUPAC Name |

calcium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEYVLQUNDGUEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558358 | |

| Record name | Calcium dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-47-8 | |

| Record name | Calcium dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。